molecular formula C16H14Cl4N4O2S2 B5548504 N-{1-[({[4-(aminosulfinyl)phenyl]amino}carbonothioyl)amino]-2,2,2-trichloroethyl}-2-chlorobenzamide

N-{1-[({[4-(aminosulfinyl)phenyl]amino}carbonothioyl)amino]-2,2,2-trichloroethyl}-2-chlorobenzamide

Cat. No. B5548504
M. Wt: 500.2 g/mol
InChI Key: MMXOMFSKLMJQHL-UHFFFAOYSA-N
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Description

The compound "N-{1-[({[4-(aminosulfinyl)phenyl]amino}carbonothioyl)amino]-2,2,2-trichloroethyl}-2-chlorobenzamide" is a part of a broader class of chemicals known for their complex synthesis and diverse chemical properties. Such compounds are studied for their potential applications in various fields of chemistry and materials science, excluding direct applications in pharmacology or drug-related studies.

Synthesis Analysis

The synthesis of compounds similar to "N-{1-[({[4-(aminosulfinyl)phenyl]amino}carbonothioyl)amino]-2,2,2-trichloroethyl}-2-chlorobenzamide" involves multistep chemical reactions. For instance, a related synthesis approach involves the alkylation of aza-sulfurylglycinyl peptides to create N-aminosulfamide peptide mimics, showcasing the complexity and versatility of synthesizing sulfamide-related compounds (Turcotte, Bouayad‐Gervais, & Lubell, 2012).

Molecular Structure Analysis

The molecular structure of similar compounds has been determined using various spectroscopic methods including X-ray diffraction, IR, ^1H-NMR, and ^13C-NMR, which provide detailed insights into the arrangement of atoms within the molecule and the conformational dynamics it may exhibit (Cabezas et al., 1988).

Chemical Reactions and Properties

Compounds of this class participate in a variety of chemical reactions, such as the reaction of N,N-dichloroamide with trichloroethylene to synthesize polyhaloalkylidenamides of heterylsulfonic acids. These reactions highlight the reactivity of specific functional groups within the molecule and its potential as a synthetic intermediate (Aizina et al., 2004).

Physical Properties Analysis

The physical properties of these compounds, such as melting points, solubility in various solvents, and stability under different conditions, are crucial for understanding their behavior in chemical processes. While specific data on "N-{1-[({[4-(aminosulfinyl)phenyl]amino}carbonothioyl)amino]-2,2,2-trichloroethyl}-2-chlorobenzamide" is not provided, related research on N-tert-butanesulfinyl imines, for example, discusses their synthesis and applications, hinting at the importance of understanding physical properties in the design of chemical reactions (Ellman, Owens, & Tang, 2002).

Chemical Properties Analysis

The chemical properties, including reactivity with nucleophiles, electrophiles, and participation in cycloaddition reactions, define the compound's utility in organic synthesis. For instance, the utility of tert-butylsulfonamide as a nitrogen source for catalytic aminohydroxylation and aziridination of olefins demonstrates the complex reactivity patterns that can be expected from compounds within this class (Gontcharov, Liu, & Sharpless, 1999).

Scientific Research Applications

Pharmacological Research

Compounds with aminosulfinyl and carbonothioyl groups may be investigated for their biological activities, including their potential roles in enzyme inhibition, receptor modulation, and therapeutic effects. Studies involving similar compounds, like aminobisphosphonates, indicate research into treatments for diseases with excessive bone resorption (Welton et al., 2013)[https://consensus.app/papers/monocytes-cells-control-response-zoledronate-insights-welton/2400115a943b5031868a4e696745fc2a/?utm_source=chatgpt].

Chemical Synthesis and Environmental Impact

The presence of chlorinated groups (e.g., trichloroethyl) in chemicals often prompts investigations into their environmental fate, toxicity, and potential bioaccumulation. Research on the metabolism and effects of chlorinated solvents, like trichloroethylene, offers insights into occupational exposure risks and environmental health (Purdue et al., 2016)[https://consensus.app/papers/exposure-chlorinated-solvents-kidney-cancer-purdue/fa771e25c26d565188104a26c7939064/?utm_source=chatgpt].

Safety and Hazards

The safety and hazards associated with this compound are not well-documented. Sigma-Aldrich, which provides this compound to researchers, does not collect analytical data for this product and the buyer assumes responsibility to confirm product identity and/or purity .

properties

IUPAC Name

2-chloro-N-[2,2,2-trichloro-1-[(4-sulfinamoylphenyl)carbamothioylamino]ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl4N4O2S2/c17-12-4-2-1-3-11(12)13(25)23-14(16(18,19)20)24-15(27)22-9-5-7-10(8-6-9)28(21)26/h1-8,14H,21H2,(H,23,25)(H2,22,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMXOMFSKLMJQHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=C(C=C2)S(=O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl4N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-[2,2,2-trichloro-1-[(4-sulfinamoylphenyl)carbamothioylamino]ethyl]benzamide

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